molecular formula C18H17BrN2O2 B11643862 N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide

Cat. No.: B11643862
M. Wt: 373.2 g/mol
InChI Key: IMKJKGAXPCFJFJ-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide is a complex organic compound that features a benzoxazole ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the bromine and methyl substituents. The final step involves the attachment of the butanamide group.

    Preparation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Bromination and Methylation: The introduction of the bromine and methyl groups can be achieved through electrophilic aromatic substitution reactions. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while methylation can be done using methyl iodide or dimethyl sulfate.

    Attachment of Butanamide Group: The final step involves the reaction of the substituted benzoxazole with butanoyl chloride in the presence of a base such as pyridine to form the desired butanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-methylphenyl)butanamide
  • 2-Bromo-N-(3,4-dimethylphenyl)butanamide
  • 2-Bromo-4’-methylpropiophenone

Uniqueness

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide

InChI

InChI=1S/C18H17BrN2O2/c1-3-4-17(22)20-13-6-8-16-15(10-13)21-18(23-16)12-5-7-14(19)11(2)9-12/h5-10H,3-4H2,1-2H3,(H,20,22)

InChI Key

IMKJKGAXPCFJFJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Br)C

Origin of Product

United States

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